molecular formula C13H16N2S B13154977 Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine

Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine

Cat. No.: B13154977
M. Wt: 232.35 g/mol
InChI Key: YHXBDJXBSMRKSM-UHFFFAOYSA-N
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Description

Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

The synthesis of Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or dioxane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria and fungi. The compound may also interfere with the cell membrane integrity, leading to cell lysis . In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine can be compared with other thiazole derivatives such as:

What sets this compound apart is its unique combination of a benzyl group and a dimethyl-thiazole moiety, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C13H16N2S/c1-10-11(2)16-13(15-10)9-14-8-12-6-4-3-5-7-12/h3-7,14H,8-9H2,1-2H3

InChI Key

YHXBDJXBSMRKSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CNCC2=CC=CC=C2)C

Origin of Product

United States

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